molecular formula C₂₈H₃₈O₁₉ B1139677 Lactose octaacetate CAS No. 6291-42-5

Lactose octaacetate

Cat. No.: B1139677
CAS No.: 6291-42-5
M. Wt: 678.6
InChI Key:
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Description

Lactose octaacetate is a complex organic compound It is characterized by multiple acetoxy groups attached to a sugar-like structure, making it a derivative of a carbohydrate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lactose octaacetate typically involves the acetylation of a carbohydrate precursor. The process begins with the selection of a suitable sugar molecule, which undergoes a series of acetylation reactions. These reactions are usually carried out in the presence of acetic anhydride and a catalyst such as pyridine. The reaction conditions often require controlled temperatures and specific reaction times to ensure complete acetylation of the hydroxyl groups on the sugar molecule .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality final product .

Chemical Reactions Analysis

Types of Reactions

Lactose octaacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields the deacetylated carbohydrate, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

Chemistry

In chemistry, Lactose octaacetate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions. Its structure allows researchers to investigate the effects of acetylation on carbohydrate function and recognition by enzymes .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications. The acetylated structure may enhance the stability and bioavailability of carbohydrate-based drugs .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of Lactose octaacetate involves its interaction with specific molecular targets. The acetyl groups can modulate the compound’s binding affinity to enzymes and receptors, influencing its biological activity. The pathways involved may include carbohydrate recognition and metabolism, as well as signal transduction processes .

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22-,23+,24+,25-,26-,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTQVEKSRLZRSX-JRFIZLOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5346-90-7
Record name Alpha-D-cellobiose octaacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.912
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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